molecular formula C11H6ClF7N4 B14608099 3-(4-Chlorophenyl)-6-(heptafluoropropyl)-1,4-dihydro-1,2,4,5-tetrazine CAS No. 59872-89-8

3-(4-Chlorophenyl)-6-(heptafluoropropyl)-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B14608099
CAS No.: 59872-89-8
M. Wt: 362.63 g/mol
InChI Key: DKZZZZVGGZSJBB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(heptafluoropropyl)-1,4-dihydro-1,2,4,5-tetrazine is a synthetic organic compound characterized by the presence of a tetrazine ring substituted with a chlorophenyl group and a heptafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(heptafluoropropyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 4-chlorophenylhydrazine with heptafluoropropyl isocyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of the starting materials, followed by the reaction under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(heptafluoropropyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding tetrazine oxide.

    Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products

    Oxidation: Tetrazine oxide derivatives.

    Reduction: Dihydrotetrazine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-6-(heptafluoropropyl)-1,4-dihydro-1,2,4,5-tetrazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(heptafluoropropyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: These compounds share the chlorophenyl group and exhibit similar biological activities.

    3-(4-Chlorophenyl)-2-methylpropane: Another compound with a chlorophenyl group, but with different chemical properties and applications.

Uniqueness

3-(4-Chlorophenyl)-6-(heptafluoropropyl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

CAS No.

59872-89-8

Molecular Formula

C11H6ClF7N4

Molecular Weight

362.63 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(1,1,2,2,3,3,3-heptafluoropropyl)-1,4-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C11H6ClF7N4/c12-6-3-1-5(2-4-6)7-20-22-8(23-21-7)9(13,14)10(15,16)11(17,18)19/h1-4H,(H,20,21)(H,22,23)

InChI Key

DKZZZZVGGZSJBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=NN2)C(C(C(F)(F)F)(F)F)(F)F)Cl

Origin of Product

United States

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